Methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Overview
Description
“Methyl 5-(dibromomethyl)pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 866327-72-2 . It has a molecular weight of 309.94 and its linear formula is C7H6Br2N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H6Br2N2O2 . More detailed structural information might be available in specific databases or scientific literature.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Structural Investigations
- Structural, Spectral, and Theoretical Investigations of Pyrazole Derivatives : A study focused on the experimental and theoretical analysis of pyrazole-4-carboxylic acid derivatives, demonstrating the utility of these compounds in biological applications. The research highlights the structural characterization using various spectroscopic and crystallographic methods, suggesting the importance of pyrazine derivatives in chemical and pharmaceutical research (Viveka et al., 2016).
Corrosion Inhibition
- Theoretical Evaluation of Corrosion Inhibition Performance of Pyrazine Derivatives : This study explores the adsorption properties and corrosion inhibition capabilities of pyrazine compounds for steel, providing insights into their potential industrial applications (Obot & Gasem, 2014).
Synthetic Applications
- Dihalogentriphenylphosphorane in Heterocyclic Synthesis : Research on the synthesis of pteridin-4-ones from pyrazine derivatives demonstrates the synthetic versatility of pyrazine compounds in creating complex heterocyclic structures, highlighting their significance in the development of new pharmaceuticals (Wamhoff & Kroth, 1994).
Anticancer Applications
- Ionic Liquid-Catalyzed Synthesis of Anticancer Scaffolds : A study reporting the synthesis of pyrazole derivatives with potential anticancer activity, emphasizing the role of pyrazine derivatives in the discovery of new therapeutic agents (Nimbalkar et al., 2017).
Crystal Structure Analysis
- Crystal Structure of Pyrazole Derivatives : Analysis of the crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, illustrating the structural aspects of pyrazine derivatives that could influence their chemical reactivity and biological activity (Saeed, Arshad, & Flörke, 2012).
Safety and Hazards
“Methyl 5-(dibromomethyl)pyrazine-2-carboxylate” is considered hazardous. It has been assigned the GHS07 pictogram . The compound has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
methyl 5-(dibromomethyl)pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUNGFXWFUJWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.